molecular formula C17H19ClFN5O3 B2595109 N-(3-chloro-4-fluorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1021214-82-3

N-(3-chloro-4-fluorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2595109
CAS No.: 1021214-82-3
M. Wt: 395.82
InChI Key: SHZQWUDKQBGSRL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Introduction of the pyrimidine moiety: This step involves the reaction of the piperazine intermediate with a pyrimidine derivative, often under acidic or basic conditions to facilitate the coupling.

    Functionalization of the phenyl ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide: Lacks the pyrimidine moiety.

    4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide: Lacks the chloro and fluoro substituents on the phenyl ring.

    N-(3-chloro-4-fluorophenyl)-4-(pyrimidin-4-yl)piperazine-1-carboxamide: Lacks the methoxy groups on the pyrimidine ring.

Uniqueness

N-(3-chloro-4-fluorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is unique due to the presence of both the chloro and fluoro substituents on the phenyl ring and the dimethoxypyrimidinyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN5O3/c1-26-15-10-14(21-16(22-15)27-2)23-5-7-24(8-6-23)17(25)20-11-3-4-13(19)12(18)9-11/h3-4,9-10H,5-8H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZQWUDKQBGSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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